molecular formula C7H10N2O B13057748 4-(2-Aminoethyl)pyridin-3-ol

4-(2-Aminoethyl)pyridin-3-ol

Cat. No.: B13057748
M. Wt: 138.17 g/mol
InChI Key: FMZUJOUQGQJTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)pyridin-3-ol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

4-(2-Aminoethyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound, which lacks the aminoethyl and hydroxyl groups.

    3-Hydroxypyridine: Similar to 4-(2-Aminoethyl)pyridin-3-ol but without the aminoethyl group.

    2-Aminoethylpyridine: Lacks the hydroxyl group present in this compound.

Uniqueness

This compound is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-(2-aminoethyl)pyridin-3-ol

InChI

InChI=1S/C7H10N2O/c8-3-1-6-2-4-9-5-7(6)10/h2,4-5,10H,1,3,8H2

InChI Key

FMZUJOUQGQJTRC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.